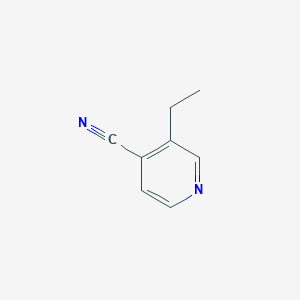

3-Ethylisonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethylisonicotinonitrile is a chemical compound used for research and development . It is not intended for medicinal, household, or other uses .

Synthesis Analysis

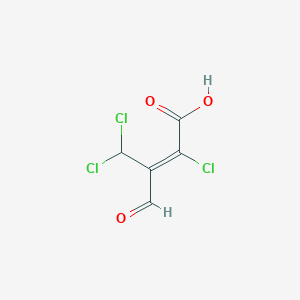

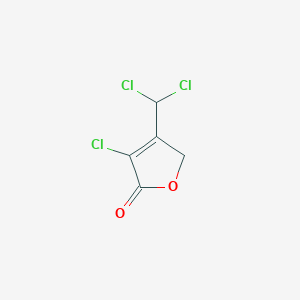

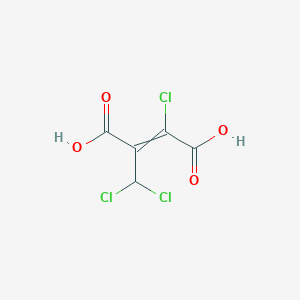

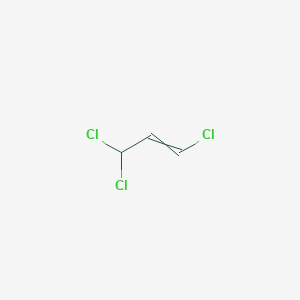

One commonly used method for the synthesis of this compound involves the reaction of 3-ethyl malononitrile with isonicotinyl chloride . Another method involves a four-step synthesis of (S)-Nicotine, which includes a halogen-lithium exchange of 3-bromopyridine with n-BuLi followed by treatment with the lactone .Applications De Recherche Scientifique

III-Nitride Photonics

This study reviews progress in III-Nitride photonics research, relevant due to applications in energy, biosensors, laser devices, and communications. It emphasizes the role of nitride semiconductors in energy technologies like solid-state lighting and solar cells (Tansu et al., 2010).

Alzheimer's Disease Imaging

A study utilized a hydrophobic radiofluorinated derivative for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).

Graphitic Carbon Nitride in Photosynthesis

This review discusses graphitic carbon nitride (g-C3N4), a conjugated polymer, in solar energy conversion and environmental remediation due to its band structure and stability (Ong et al., 2016).

Molecular Beam Epitaxy of III-Nitrides

This paper summarizes the growth of III-nitrides, crucial for light emitting diodes, laser diodes, and solar cells. It discusses the benefits of molecular beam epitaxy in understanding the growth steps of these materials (Wang & Yoshikawa, 2004).

Synthesis of Isoxazolines with Antimicrobial Activities

A study on synthesizing novel isoxazolines with antimicrobial properties, which involved pyridine moiety and isoxazoline ring, showing significant antibacterial and antifungal activities (Gaonkar et al., 2007).

Ethylenediurea in Ozone Research

This research discusses the use of Ethylenediurea (EDU) in preventing ozone injury in plants and its potential in understanding ozone's mode of action (Manning et al., 2011).

Bonding in Amorphous Carbon Nitride

The study focuses on the chemical bonding in amorphous carbon nitride, a material with potential for producing a crystalline super-hard phase (Rodil & Muhl, 2004).

Reactions of 3-Anilinoenones with Nitrile

This research investigates the reactions of 3-anilinoenones with active methylene nitrile, leading to the formation of nicotinonitrile and other derivatives (Al-Omran & El-Khair, 2013).

Bio-based 3-Hydroxypropionic Acid

This review covers 3-hydroxypropionic acid as a platform chemical, serving as a precursor to compounds like acrylic acid and acrylonitrile, emphasizing the use of genetically engineered microorganisms for production (Vidra & Németh, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-ethylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-6-10-4-3-8(7)5-9/h3-4,6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTRNETTYKHGFAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564798 |

Source

|

| Record name | 3-Ethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13341-18-9 |

Source

|

| Record name | 3-Ethylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.